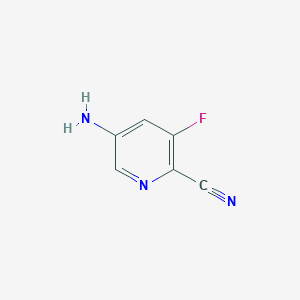

5-Amino-3-fluoropyridine-2-carbonitrile

Description

Contextualization within Fluorinated Pyridine (B92270) Chemistry

Fluorinated pyridines represent a significant class of heterocyclic compounds in medicinal and agrochemical chemistry. The introduction of fluorine atoms into a pyridine ring can profoundly alter the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. nih.govtandfonline.com This strategic fluorination can lead to enhanced biological activity and improved pharmacokinetic profiles of the resulting compounds. tandfonline.com

The chemistry of fluorinated pyridines has evolved significantly since the mid-20th century, with the first fluorinated drug, fludrocortisone, being approved in 1954. tandfonline.com This milestone spurred further research into the synthesis and application of organofluorine compounds. The development of synthetic methodologies for introducing fluorine into heterocyclic rings has been a key focus, enabling the creation of a diverse array of fluorinated building blocks. nih.gov

Table 1: Key Properties of 5-Amino-3-fluoropyridine-2-carbonitrile

| Property | Value |

| CAS Number | 573763-07-2 |

| Molecular Formula | C₆H₄FN₃ |

| Molecular Weight | 137.12 g/mol |

| Appearance | Off-White to White Powder |

| Melting Point | 158 - 162 °C |

Note: Physical properties can vary slightly between different suppliers.

Significance as a Versatile Building Block in Complex Molecule Synthesis

The arrangement of the amino, fluoro, and nitrile groups on the pyridine ring of this compound makes it a versatile building block for the synthesis of more complex molecules. Each functional group offers a handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

A notable application of this compound is as a key intermediate in the synthesis of pyrimidinedione derivatives. In a patented synthetic route, this compound is used as a starting material, highlighting its utility in the construction of complex heterocyclic systems with potential therapeutic applications. guidechem.com The amino group can be readily acylated or participate in condensation reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. The fluorine atom, in addition to modulating the electronic properties of the ring, can also serve as a site for nucleophilic aromatic substitution under certain conditions.

Table 2: Functional Group Reactivity in this compound

| Functional Group | Potential Reactions |

| Amino (-NH₂) | Acylation, Alkylation, Diazotization, Condensation |

| Fluoro (-F) | Nucleophilic Aromatic Substitution (under forcing conditions) |

| Nitrile (-CN) | Hydrolysis, Reduction, Cyclization |

| Pyridine Ring | N-oxidation, Metal-catalyzed cross-coupling |

Historical Perspective on its Integration into Synthetic Methodologies

The integration of fluorinated heterocycles into synthetic methodologies has been a gradual process, driven by the increasing demand for novel compounds in drug discovery and materials science. While the broader history of fluorinated pyridines dates back several decades, specific, highly functionalized derivatives such as this compound are more recent additions to the synthetic chemist's toolbox.

Ring formation: Construction of the substituted pyridine ring from acyclic precursors.

Fluorination: Introduction of the fluorine atom, often through a halogen exchange (Halex) reaction or a Balz-Schiemann reaction on a corresponding amino-substituted precursor.

Functional group interconversion: Manipulation of other substituents on the ring to install the amino and nitrile groups.

The availability of compounds like this compound as ready-made building blocks simplifies the synthetic process for researchers, allowing them to focus on the later stages of complex molecule synthesis and accelerate the discovery of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXBWOYRUFHMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619248 | |

| Record name | 5-Amino-3-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573763-07-2 | |

| Record name | 5-Amino-3-fluoro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573763-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 5 Amino 3 Fluoropyridine 2 Carbonitrile

Established Laboratory Synthesis Protocols

Established laboratory syntheses for compounds analogous to 5-Amino-3-fluoropyridine-2-carbonitrile typically rely on a stepwise construction of the substituted pyridine (B92270) ring.

The synthesis of fluorinated aminopyridines often commences with a pre-functionalized pyridine or picoline precursor. A common strategy involves the initial bromination or nitration of an aminopyridine derivative, followed by a fluorination step, often utilizing a Balz-Schiemann type reaction or a nucleophilic aromatic substitution (SNAr) with a fluoride (B91410) source. The cyano group can be introduced at a later stage, for instance, through a Sandmeyer reaction on an amino group or by substitution of a halogen.

For example, a general approach to a related compound, 2-amino-5-fluoropyridine, starts from 2-aminopyridine (B139424). The synthesis proceeds through a sequence of nitrification, amino group protection (acetylation), reduction of the nitro group, diazotization, and subsequent fluorination via the Schiemann reaction, followed by deprotection. researchgate.net

A plausible, though not explicitly documented, synthetic route to this compound could start from a suitable pyridine precursor, such as a di-substituted pyridine. For instance, a synthetic pathway could potentially involve the following key transformations, though the specific reagents and conditions would require experimental validation:

Introduction of the Fluorine Atom: This might be achieved via a diazotization-fluorination sequence on a corresponding aminopyridine or through nucleophilic aromatic substitution on a pyridine ring activated by other electron-withdrawing groups.

Introduction of the Amino Group: This could be accomplished by the reduction of a nitro group, which is a common precursor for an amino functionality on an aromatic ring.

Introduction of the Cyano Group: The nitrile group could be introduced via cyanation of a halo-pyridine precursor using a cyanide salt, often catalyzed by a transition metal complex.

A Chinese patent describes the preparation of various fluoropyridine compounds through methods such as the improved Balz-Schiemann reaction on aminopyridine compounds or through a sequence of bromination, denitrification, and fluorination of nitropyridine compounds. google.com These general strategies could potentially be adapted for the synthesis of this compound.

The scalability of these reactions can be hampered by several factors, including the use of hazardous reagents (e.g., anhydrous hydrogen fluoride), the need for stringent reaction conditions (e.g., low temperatures for diazotization), and the formation of side products that necessitate purification by column chromatography, which is often not ideal for large-scale production. google.com The choice of starting materials and the robustness of each reaction step are paramount for developing a scalable process.

Exploration of Novel Synthetic Strategies

The development of novel synthetic strategies for this compound is driven by the need for more efficient, sustainable, and cost-effective production methods.

Modern organic synthesis increasingly relies on catalytic methods to improve reaction efficiency and selectivity. For the synthesis of aminopyridine derivatives, various catalytic systems have been explored. For example, the use of Raney nickel as a catalyst for the reduction of nitro groups to amino groups is a well-established method. google.com Palladium on carbon (Pd/C) is another common catalyst used for hydrogenation reactions in the synthesis of aminopyridines. guidechem.comchemicalbook.com

The introduction of the cyano group can also be facilitated by catalysis. Transition metal-catalyzed cyanation reactions, such as those using palladium or copper catalysts, are powerful methods for the formation of aryl nitriles from aryl halides or triflates. While not specifically documented for this compound, these methods represent a promising avenue for its synthesis.

Furthermore, photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated pyridines. A method for the synthesis of 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonia. acs.org The application of such innovative catalytic systems could lead to more direct and efficient routes to this compound.

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. For the synthesis of aminocarbonitrile compounds, several green and sustainable approaches have been reported, which could be conceptually applied to the synthesis of this compound.

One approach involves the use of environmentally friendly solvents, such as water or ethanol, and the development of catalyst systems that can be easily recovered and reused. For instance, the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives has been achieved using a magnetically separable nanocatalyst, which allows for easy recovery and reuse for multiple reaction cycles. nih.gov The use of mechanochemical reactions, which reduce or eliminate the need for solvents, is another green chemistry approach that has been applied to the synthesis of aminocarbonitriles. nih.gov

Optimization of Reaction Parameters for Enhanced Yields and Purity

The optimization of reaction parameters is a crucial step in any synthetic procedure to maximize the yield and purity of the desired product. Key parameters that are typically optimized include temperature, reaction time, solvent, catalyst loading, and the stoichiometry of reactants.

The following table summarizes the optimization of reaction conditions for a model synthesis of a 2-amino-3-cyanopyridine (B104079) derivative, illustrating the importance of systematic parameter screening.

Table 1: Optimization of Reaction Conditions for a Model 2-Amino-3-cyanopyridine Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | Toluene | 80 | 12 | 65 |

| 2 | 10 | Toluene | 80 | 12 | 78 |

| 3 | 10 | DMF | 80 | 12 | 85 |

| 4 | 10 | DMF | 100 | 8 | 92 |

Note: This is a representative table based on general optimization principles for similar reactions and does not represent data for the specific synthesis of this compound.

The choice of solvent can have a significant impact on reaction rates and selectivity. The catalyst and its loading are also critical, with higher loadings sometimes leading to better yields but also increasing costs. Temperature and reaction time are often interdependent, with higher temperatures generally leading to faster reactions but also potentially to the formation of more byproducts. A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound to achieve high yield and purity.

Mechanistic Investigations and Reactivity Profiles of 5 Amino 3 Fluoropyridine 2 Carbonitrile

Electrophilic Transformations of the Pyridine (B92270) Nucleus and Amino Group

The pyridine ring is generally considered electron-deficient, which can make electrophilic aromatic substitution challenging compared to benzene (B151609). However, the presence of the activating amino group at the 5-position is expected to enhance the electron density of the ring, thereby facilitating electrophilic attack. Conversely, the fluorine at the 3-position and the nitrile at the 2-position are electron-withdrawing, deactivating the ring towards electrophiles. The interplay of these activating and deactivating effects governs the regioselectivity of electrophilic transformations.

Regioselectivity and Stereoselectivity in Derivatization

The regioselectivity of electrophilic substitution on the pyridine ring of 5-Amino-3-fluoropyridine-2-carbonitrile is primarily directed by the powerful activating effect of the amino group. Electrophilic attack is anticipated to occur at the positions ortho and para to the amino group. In this specific molecule, the positions ortho to the amino group are C4 and C6.

Computational studies and experimental evidence from analogous aminopyridine systems suggest that the C4 and C6 positions are the most likely sites for electrophilic attack. The fluorine and nitrile groups at the 3- and 2-positions, respectively, will exert a deactivating influence, but the directing effect of the amino group is generally dominant.

Reactions involving the amino group itself, such as acylation or alkylation, are also significant electrophilic transformations. These reactions would proceed through the nucleophilic attack of the amino nitrogen on the electrophile. Due to the presence of multiple nucleophilic sites (the amino nitrogen and the pyridine ring nitrogens), selectivity can sometimes be an issue, although the exocyclic amino group is typically more nucleophilic than the ring nitrogen.

Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound

| Electrophile (E+) | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 5-Amino-3-fluoro-4-nitropyridine-2-carbonitrile and/or 5-Amino-3-fluoro-6-nitropyridine-2-carbonitrile | The amino group directs ortho and para; C4 and C6 are the most activated positions. |

| Halogenation (e.g., Br₂) | 5-Amino-4-bromo-3-fluoropyridine-2-carbonitrile and/or 5-Amino-6-bromo-3-fluoropyridine-2-carbonitrile | Similar to nitration, the amino group directs the substitution. |

| Acylation (e.g., Ac₂O) | N-(5-cyano-6-fluoropyridin-3-yl)acetamide | The exocyclic amino group is a more reactive nucleophile than the pyridine ring. |

Nucleophilic Additions and Substitutions Involving the Nitrile and Fluorine Moieties

The electron-withdrawing nature of the pyridine ring, augmented by the fluorine and nitrile substituents, renders the carbon atoms of the ring susceptible to nucleophilic attack. This is particularly true for positions ortho and para to the electron-withdrawing groups.

Pathways for Nitrile Hydrolysis and Functionalization

The nitrile group of this compound is a versatile functional handle that can undergo a variety of transformations. The hydrolysis of nitriles, which can be catalyzed by either acid or base, is a common method to convert them into carboxylic acids or amides. wikipedia.orgyoutube.com

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to attack by water. youtube.com Subsequent tautomerization and further hydrolysis lead to the formation of a carboxylic acid and an ammonium (B1175870) salt. savemyexams.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation steps yield a carboxylate salt and ammonia. youtube.com

Beyond hydrolysis, the nitrile group can participate in nucleophilic additions. For instance, organometallic reagents like Grignard or organolithium compounds can add to the nitrile to form, after hydrolysis, ketones. The nitrile group can also be reduced to a primary amine using reducing agents such as lithium aluminum hydride. wikipedia.org

Studies on Nucleophilic Aromatic Substitution of the Fluorine

The fluorine atom at the 3-position is on an electron-deficient pyridine ring, making it a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The rate of SNAr reactions on halopyridines is generally faster than on their benzene analogues due to the electron-withdrawing nature of the ring nitrogen. acs.orgnih.gov Furthermore, fluorine is often a better leaving group than other halogens in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. acs.orgnih.gov

For this compound, the presence of the electron-withdrawing nitrile group at the 2-position (ortho to the fluorine) will further activate the C3 position towards nucleophilic attack. The amino group at the 5-position (para to the fluorine), being electron-donating, might slightly deactivate the ring for SNAr. However, the combined activating effect of the ring nitrogen and the nitrile group is expected to be significant.

Common nucleophiles for such reactions include alkoxides, amines, and thiols. The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate before the fluoride (B91410) ion is expelled.

Cycloaddition Reactions and Annulation Strategies

The pyridine ring in this compound can potentially participate as a component in cycloaddition reactions, although this is less common for aromatic systems unless they are suitably activated. More likely, the nitrile and amino groups can be utilized in annulation strategies to build fused heterocyclic systems.

For instance, the amino group and the adjacent ring carbon can act as a dinucleophile in reactions with 1,3-dielectrophiles to construct a new fused ring. Similarly, the nitrile group can be a precursor for building fused rings. For example, intramolecular [4+2] cycloaddition reactions have been observed in pyridazinecarbonitriles with alkyne side chains, leading to the formation of fused benzonitriles. mdpi.comresearchgate.net While this is on a different heterocyclic system, it demonstrates the potential for such transformations.

Furthermore, 1,3-dipolar cycloaddition reactions involving pyridinium-N-imines and electron-deficient alkynes are a common method for synthesizing pyrazolo[1,5-a]pyridines. mdpi.com It is conceivable that derivatives of this compound could be employed in similar strategies to access novel fused heterocyclic structures.

Radical Processes and Single-Electron Transfer Chemistry

The study of radical reactions involving fluorinated pyridines has gained increasing attention. C–H fluorination of pyridines can be promoted by pyridine N-oxyl radicals through a single-electron transfer (SET) process. rsc.org While this applies to the introduction of fluorine, it highlights the accessibility of radical pathways for substituted pyridines.

The generation of pyridine radical cations and their fluorinated derivatives has also been studied. usgs.gov These studies indicate that the electronic structure and relaxation behavior of such radical species are highly dependent on the substitution pattern.

In the context of this compound, radical reactions could potentially be initiated at various sites. For instance, radical addition to the nitrile group is a known transformation. researchgate.net Additionally, photoredox-mediated reactions have been utilized for the synthesis of 3-fluoropyridines, involving radical intermediates. acs.org This suggests that this compound could potentially engage in photoredox-catalyzed reactions, either through its pyridine core or its functional groups.

Elucidation of Reaction Kinetics and Thermodynamic Parameters

There are no available studies that report on the reaction kinetics or thermodynamic parameters associated with the reactions of this compound. Information regarding rate constants, activation energies, and other kinetic data is not present in the current body of scientific literature. Similarly, thermodynamic data such as enthalpy, entropy, and Gibbs free energy changes for reactions involving this compound have not been documented.

Detailed Mechanistic Postulations and Experimental Verification

In the absence of dedicated research, there are no detailed mechanistic postulations or experimental verifications for the reactivity of this compound. Scientific inquiry into the step-by-step sequence of events during its chemical transformations, including the identification of intermediates and transition states, has not been reported. Consequently, there is no experimental evidence, such as spectroscopic or isotopic labeling studies, to support any proposed reaction mechanisms for this compound.

Further research is required to explore the chemical behavior of this compound to elucidate its reactivity profile and reaction mechanisms.

Derivatization Strategies and Applications of 5 Amino 3 Fluoropyridine 2 Carbonitrile As a Synthetic Precursor

Utility in the Construction of Heterocyclic Scaffolds

The unique arrangement of a nucleophilic amino group positioned ortho to an electrophilic nitrile group makes 5-Amino-3-fluoropyridine-2-carbonitrile an ideal substrate for cyclization reactions. This reactivity is widely exploited for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science. 2-aminopyridine (B139424) is a significant synthetic synthon with a unique dual nucleophilic structure that can react with various compounds to form five- and six-membered azaheterocycles. sioc-journal.cn

Synthesis of Pyrimidinedione Derivatives

The 2-amino-3-cyanopyridine (B104079) framework is a well-established precursor for building fused pyrimidine (B1678525) rings, which are core structures in many biologically active compounds. The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be achieved through cyclocondensation reactions. For instance, treatment of the aminonitrile with single-carbon reagents like formic acid or formamide (B127407) can lead to the formation of a fused pyrimidinone ring system. nih.gov Subsequent chemical modifications of these intermediates can provide access to pyrimidinedione scaffolds, which possess a wide range of pharmacological properties, including antitumor and antihypertensive activities. nih.gov While direct synthesis from this compound is specific, the general reactivity of the 2-amino-3-cyanopyridine moiety is well-documented for creating such fused systems. scispace.com

Formation of Fused and Bridged Heterocyclic Systems

The vicinal amino and nitrile groups of this compound readily participate in annulation reactions to generate bicyclic and polycyclic heterocyclic systems. A primary example is the synthesis of pyrido[2,3-d]pyrimidines. nih.gov This class of compounds is formed by reacting the aminonitrile precursor with reagents that provide the necessary atoms to close the second ring. The reaction of 2-aminopyridines with aldehydes and other reagents can be catalyzed by transition metals like rhodium to generate complex fused systems such as pyrido[1,2-a]pyrimidin-4-ones. nih.gov This synthetic strategy allows for the creation of diverse molecular architectures from readily available starting materials. sioc-journal.cn The resulting fused heterocycles are of significant interest due to their prevalence in pharmaceuticals and functional materials.

Strategic Intermediate in Pharmaceutical Lead Compound Synthesis

The pyridine (B92270) nucleus is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. researchgate.net Fluorinated heterocycles, in particular, are of high value due to the unique properties conferred by the fluorine atom.

Development of Pyridine-Based Drug Candidates

This compound serves as a key intermediate in the synthesis of novel pharmaceutical compounds. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity of the pyridine nitrogen. nih.govmedchemexpress.com A structurally related compound, 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile, is a known intermediate in the synthesis of Apalutamide, a drug used to treat prostate cancer. pharmaffiliates.comnih.gov This highlights the role of such substituted aminopyridine carbonitriles as crucial building blocks in the development of modern therapeutics. The amino and nitrile functionalities act as versatile synthetic handles, allowing for the systematic modification of the molecule to perform structure-activity relationship (SAR) studies and optimize lead compounds. researchgate.net

Precursor for Agrochemical Active Ingredient Design

Organofluorine compounds represent a rapidly growing and highly important class of commercial agrochemicals, valued for their enhanced efficacy and specific modes of action. nih.govnumberanalytics.com The introduction of fluorine into active ingredients is a key strategy in the design of modern crop protection agents. nih.gov

The this compound scaffold is a valuable starting point for creating new agrochemicals. The pyridine ring is a common feature in many successful insecticides, herbicides, and fungicides. nih.gov Fluorinated pesticides often exhibit improved biological activity and favorable environmental profiles. researchgate.net Over the last decade, the number of commercial agrochemical products containing fluorine has risen remarkably. researchgate.net The functional groups on the molecule allow for diverse chemical transformations to produce a library of candidates for screening. By modifying the amino or nitrile groups, or by using the pyridine nitrogen, chemists can fine-tune the compound's properties to target specific pests or weeds while minimizing off-target effects. nih.gov

Role in the Synthesis of Advanced Materials Precursors

The electronic properties of this compound make it an interesting precursor for advanced materials. The molecule possesses an electron-donating amino group and electron-withdrawing fluorine and nitrile groups, creating an intramolecular "push-pull" system. This electronic arrangement is highly desirable for applications in organic electronics.

Specifically, pyridine-carbonitrile moieties have been incorporated into molecules designed for use as thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs). researchgate.net These materials can achieve very high quantum efficiencies, with some devices showing external quantum efficiencies approaching 40%. researchgate.net The tailored electronic structure of derivatives made from precursors like this compound can lead to fast reverse intersystem crossing (RISC), a key process for high-efficiency TADF. researchgate.net This makes the compound a promising building block for the next generation of display and lighting technologies.

Summary of Derivatization Strategies and Applications

| Synthetic Strategy | Reagents/Conditions | Resulting Scaffold/Product Type | Application Area |

|---|---|---|---|

| Cyclocondensation | Formic acid, Formamide, etc. | Fused Pyrido[2,3-d]pyrimidines | Pharmaceuticals |

| Annulation Reactions | Aldehydes, Diazo Esters (with catalyst) | Fused and Bridged Heterocycles | Pharmaceuticals, Materials |

| Functional Group Interconversion | Various (e.g., hydrolysis, reduction, substitution) | Modified Pyridine Derivatives | Pharmaceuticals, Agrochemicals |

| Coupling Reactions | Aryl boronic acids, etc. (e.g., Suzuki coupling) | Biaryl Pyridine Derivatives | Materials, Pharmaceuticals |

Stereoselective Transformations and Chiral Auxiliary Applications

A thorough review of scientific literature and chemical databases indicates that the specific application of this compound in stereoselective transformations or as a chiral auxiliary is not well-documented. While the field of asymmetric synthesis extensively utilizes chiral pyridines and their derivatives as ligands, catalysts, and building blocks, dedicated research focusing on imparting stereoselectivity directly using this compound as the primary chiral source or precursor in such a role has not been reported.

The principles of stereoselective synthesis often rely on the temporary or permanent incorporation of a chiral element to influence the three-dimensional outcome of a reaction. Chiral auxiliaries, for instance, are stereogenic groups that are temporarily attached to a prochiral substrate to control the formation of a new stereocenter. After the desired transformation, the auxiliary is removed, having fulfilled its role in directing the stereochemistry.

In principle, this compound could be derivatized to serve such a role. For example, the exocyclic amino group could be reacted with a chiral acid to form a diastereomeric amide, or it could be transformed into a more complex chiral moiety that then directs subsequent reactions on the pyridine ring or its substituents. However, specific examples, including reaction conditions, diastereomeric or enantiomeric excess values, and yields for such transformations involving this particular compound, are absent from the current body of published research.

Consequently, no data tables detailing specific research findings on the stereoselective applications of this compound can be provided. The potential for this compound to act as a precursor to chiral ligands or auxiliaries remains a theoretical possibility pending future research and development in the field of asymmetric synthesis.

Advanced Spectroscopic and X Ray Crystallographic Characterization of 5 Amino 3 Fluoropyridine 2 Carbonitrile and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides unambiguous evidence of the atomic connectivity and spatial relationships within the 5-Amino-3-fluoropyridine-2-carbonitrile molecule.

The proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra furnish distinct and complementary information for the structural verification of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The pyridine (B92270) ring protons, H-4 and H-6, would appear as doublets due to coupling with the neighboring fluorine atom and with each other. The chemical shifts are influenced by the electronic effects of the fluorine, amino, and cyano substituents. The amine protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon attached to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons will also show smaller couplings to the fluorine atom (ⁿJCF). The chemical shifts provide insight into the electronic environment of each carbon atom; for instance, the carbon of the cyano group (C-2) is typically observed in the 115-120 ppm range, while the carbons bonded to nitrogen and fluorine are significantly affected by their electronegativity.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. The spectrum for this compound would show a single resonance, the chemical shift of which is indicative of the electronic environment around the fluorine atom on the pyridine ring. This signal would be split into a doublet of doublets due to coupling with the adjacent aromatic protons, H-4 and H-6. The broader chemical shift range in ¹⁹F NMR helps to clearly resolve signals from different fluorine-containing functional groups.

Table 1: Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-4 | ~7.5 - 8.0 | dd | ³JHF, ⁴JHH |

| ¹H | H-6 | ~8.0 - 8.5 | dd | ⁵JHF, ⁴JHH |

| ¹H | -NH₂ | ~5.0 - 6.0 | br s | - |

| ¹³C | C-2 (C≡N) | ~115 | d | ³JCF |

| ¹³C | C-3 | ~150 - 160 | d | ¹JCF > 200 Hz |

| ¹³C | C-4 | ~120 - 130 | d | ²JCF |

| ¹³C | C-5 | ~140 - 150 | d | ³JCF |

| ¹³C | C-6 | ~145 - 155 | d | ⁴JCF |

| ¹⁹F | F-3 | -120 to -140 | dd | ³JFH, ⁵JFH |

Note: The data in this table are predicted values based on typical ranges for similar substituted fluoropyridines and are for illustrative purposes. Actual experimental values may vary.

To definitively assign the signals observed in 1D NMR spectra, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for mapping the connectivity of atoms.

COSY: The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, a cross-peak between the signals for H-4 and H-6 would confirm their scalar coupling.

HSQC: The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. This would allow for the unambiguous assignment of the signals for C-4 and C-6 by correlating them with their attached protons, H-4 and H-6, respectively.

HMBC: The HMBC spectrum shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is crucial for assigning quaternary carbons and piecing together the molecular framework. For example, correlations from the amine protons could help confirm the position of the C-5 carbon, while correlations from H-4 and H-6 would confirm the assignments of all carbons in the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₄FN₃), the expected exact mass can be calculated and compared to the experimental value to confirm its molecular formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers structural insights by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of HCN: A common fragmentation for nitrile-containing aromatic compounds.

Loss of HF: Elimination of hydrogen fluoride (B91410).

Cleavage of the pyridine ring: Leading to a series of smaller fragment ions.

The fragmentation of amines can be dominated by alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. Aromatic amines may undergo complex rearrangements. The presence of the electron-withdrawing fluorine and cyano groups will influence the stability of the resulting fragment ions and thus the observed fragmentation pathways.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.

N-H Stretching: The amino group will give rise to two characteristic bands in the IR spectrum, corresponding to the asymmetric and symmetric N-H stretching vibrations, typically found in the region of 3300-3500 cm⁻¹.

C≡N Stretching: The nitrile group exhibits a sharp, intense absorption in the IR spectrum in the range of 2220-2260 cm⁻¹. This band is often weaker in the Raman spectrum.

C-F Stretching: The carbon-fluorine bond shows a strong absorption in the IR spectrum, typically in the 1150-1250 cm⁻¹ region.

Pyridine Ring Vibrations: The aromatic pyridine ring has several characteristic vibrational modes, including C=C and C=N stretching vibrations, which appear in the 1400-1650 cm⁻¹ region. Ring breathing and deformation modes are also observed at lower frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | ~3450 - 3500 | Medium |

| Symmetric N-H Stretch | -NH₂ | ~3350 - 3400 | Medium |

| C≡N Stretch | -C≡N | ~2230 | Strong, Sharp |

| N-H Scissoring | -NH₂ | ~1600 - 1650 | Medium-Strong |

| Pyridine Ring Stretch | Aromatic C=C, C=N | ~1400 - 1620 | Variable |

| C-N Stretch | Ar-NH₂ | ~1250 - 1350 | Strong |

| C-F Stretch | Ar-F | ~1150 - 1250 | Strong |

Note: The data in this table are typical values for the specified functional groups and are for illustrative purposes.

Single-Crystal X-ray Diffraction for Definitive Structural Assignment

While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsion angles, providing a definitive structural assignment. Although a specific crystal structure for this compound is not publicly available, analysis of related fluorinated pyridine structures provides insight into the expected geometry.

An X-ray crystallographic study would provide a detailed geometric description of the molecule.

Bond Lengths: The C-F bond length is expected to be around 1.35 Å. The C-C and C-N bond lengths within the pyridine ring will be intermediate between single and double bonds, characteristic of an aromatic system, though they will be slightly distorted from the ideal geometry of pyridine itself due to the electronic influence of the substituents. The C-NH₂ bond length would be typical for an aromatic amine, and the C≡N triple bond would be approximately 1.16 Å.

Bond Angles: The internal angles of the pyridine ring will deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the nitrogen heteroatom and the diverse substituents. The exocyclic bond angles, such as C4-C5-NH₂ and F-C3-C2, will reflect steric and electronic interactions between the functional groups.

Torsion Angles and Planarity: The pyridine ring is inherently planar. A key structural parameter would be the torsion angle involving the amino group, which would indicate the degree of its planarity with the ring and the nature of any intermolecular hydrogen bonding interactions in the crystal lattice. Studies on similar structures, like 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, show that the aminopyridine core is largely planar.

Table 3: Expected Bond Lengths and Angles for this compound Based on Analogous Structures

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-NH₂ | ~1.36 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Length | Pyridine Ring C-C | ~1.38 - 1.40 Å |

| Bond Length | Pyridine Ring C-N | ~1.33 - 1.35 Å |

| Bond Angle | Pyridine Ring Internal | ~117 - 123° |

| Bond Angle | C4-C5-C6 | ~118° |

| Bond Angle | F-C3-C4 | ~119° |

Note: These values are estimations based on data from similar molecules found in the crystallographic literature and are for illustrative purposes.

Crystallographic Data for this compound Currently Unavailable in Public Databases

A thorough search of publicly accessible scientific and crystallographic databases has revealed no specific X-ray crystallographic data for the compound this compound. Consequently, a detailed analysis of its crystal packing and intermolecular interactions, as requested, cannot be provided at this time.

While general principles of intermolecular interactions in related structures, such as other fluorinated aminopyridines and pyridine-carbonitrile derivatives, are documented in scientific literature, extrapolating this information to generate a specific and accurate analysis for this compound would be speculative and not adhere to the required standards of scientific accuracy.

The generation of the requested article, with its specific focus on the crystallographic characterization of this compound, is contingent upon the future availability of its experimentally determined crystal structure.

Computational Chemistry and Theoretical Investigations of 5 Amino 3 Fluoropyridine 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the distribution of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density, and other electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov DFT calculations can predict the geometric and electronic properties of 5-Amino-3-fluoropyridine-2-carbonitrile, offering insights into its stability and reactivity. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-deficient regions (electrophilic sites) prone to nucleophilic attack. For this compound, the nitrogen of the pyridine (B92270) ring and the amino group would likely be electron-rich, while the carbon of the nitrile group would be electron-deficient. nih.gov

Table 1: Representative DFT-Calculated Reactivity Descriptors for a Substituted Pyridine (Note: This data is illustrative, based on typical values for similar heterocyclic compounds, and not from a specific study on this compound.)

| Descriptor | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability/reactivity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are highly effective in predicting various spectroscopic parameters. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. nih.gov By computing the vibrational modes, researchers can correlate specific peaks in a measured spectrum to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., C≡N stretch, N-H bend, C-F stretch). Studies on related molecules like 2-fluoro- and 3-fluoropyridine (B146971) have shown excellent agreement between DFT-calculated and experimentally observed spectra. nih.gov

Similarly, TD-DFT can predict electronic transitions, which are observed in UV-Visible spectroscopy. rsc.org These calculations provide the energies of excited states and the probabilities of transitions, helping to interpret the absorption bands that arise from electron promotions between molecular orbitals, such as π → π* and n → π* transitions.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: This table is an illustrative example based on characteristic frequencies for the given functional groups and is not derived from actual calculations on the target molecule.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | 3450 | Amino (-NH₂) |

| N-H Symmetric Stretch | 3350 | Amino (-NH₂) |

| C≡N Stretch | 2230 | Nitrile (-CN) |

| C=C / C=N Ring Stretch | 1600-1450 | Pyridine Ring |

| N-H Bend | 1620 | Amino (-NH₂) |

| C-F Stretch | 1250 | Fluoro (-F) |

In Silico Mechanistic Pathway Elucidation and Energy Barriers

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states (the highest energy point along a reaction coordinate) and intermediates. rsc.org The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

For this compound, computational methods could be used to elucidate the mechanisms of its synthesis or subsequent reactions. For instance, in a proposed multi-component reaction to form the pyridine ring, DFT calculations could compare different possible pathways, determine the rate-limiting step, and explain the observed regioselectivity. drugtargetreview.com Such in silico studies provide a level of detail that is often difficult to obtain through experimental means alone. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are typically performed on static, optimized structures, molecules in reality are dynamic and can adopt various conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For a relatively rigid molecule like this compound, MD simulations can explore the rotational freedom of the amino group and analyze its interactions with solvent molecules. In larger systems, such as when the molecule is bound to a biological target like an enzyme, MD simulations are crucial for understanding how its conformation adapts to the binding site and the stability of the resulting complex. nih.gov The introduction of fluorine can significantly influence conformational preferences in N-heterocycles, affecting their interactions with biological targets. chim.itnih.gov

Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics Applications

Quantitative Structure-Property Relationships (QSPR) are chemoinformatics models that correlate the structural or physicochemical properties of compounds with a specific property, such as boiling point, solubility, or, in the case of QSAR (Quantitative Structure-Activity Relationships), biological activity. researchgate.net

For a series of derivatives based on the this compound scaffold, a QSPR study would begin by calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule, including its topology, geometry, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links these descriptors to the property of interest. Such models can then be used to predict the properties of new, unsynthesized compounds, prioritizing synthetic efforts.

Rational Design of New Derivatives Based on Computational Predictions

The ultimate goal of many computational studies is the rational design of new molecules with enhanced properties. The insights gained from quantum mechanics, molecular dynamics, and QSPR can be integrated into a cohesive design strategy. nih.govresearchgate.net

For example, if this compound were identified as a hit in a drug discovery screen, computational tools could guide its optimization. Molecular docking simulations could predict how it binds to a target protein. DFT calculations and MEP maps would suggest which positions on the molecule are most suitable for modification to improve interactions (e.g., adding a hydrogen bond donor or acceptor) without compromising stability. nih.gov MD simulations could then assess the stability of the newly designed derivatives in the binding pocket, and QSAR models could predict their activity, creating a feedback loop of design, prediction, and synthesis. rsc.org

Future Perspectives and Emerging Research Trajectories for 5 Amino 3 Fluoropyridine 2 Carbonitrile

Integration with Flow Chemistry for Continuous Synthesis

The transition from batch to continuous flow manufacturing is a paradigm shift in the chemical industry, offering enhanced safety, efficiency, and scalability. The synthesis of heterocyclic compounds, including pyridine (B92270) derivatives, is increasingly being adapted to flow processes. For 5-Amino-3-fluoropyridine-2-carbonitrile, flow chemistry presents a promising avenue for its production and derivatization.

Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for reactions involving potentially hazardous intermediates or exothermic processes. The synthesis of aminopyridine carbonitriles often involves multi-step sequences that can be streamlined in a continuous setup. For instance, a multi-step flow synthesis could be envisioned where the initial cyclization to form the pyridine ring is followed by in-line purification and subsequent functionalization of the amino or cyano group. This approach would minimize manual handling of intermediates and reduce waste generation.

Table 1: Potential Advantages of Flow Synthesis for this compound Derivatives

| Feature | Benefit in Flow Synthesis | Relevance to this compound |

|---|---|---|

| Enhanced Safety | Minimized volume of hazardous reagents and intermediates at any given time. | Potentially hazardous intermediates in pyridine synthesis can be generated and consumed in situ. |

| Precise Control | Accurate control over temperature, pressure, and residence time. | Improved selectivity and yield in functional group transformations. |

| Scalability | Seamless scaling from laboratory to production by extending operation time. | Facilitates the production of larger quantities for industrial applications. |

| Automation | Fully automated processes for multi-step syntheses. | Reduces manual intervention and improves reproducibility. |

| Integration | In-line purification and analysis. | Streamlines the synthesis and derivatization of the core structure. |

Applications in Photoredox and Electrosynthesis

Photoredox catalysis and electrosynthesis have emerged as powerful tools for accessing novel chemical reactivity under mild conditions. These methodologies rely on single-electron transfer (SET) processes to generate highly reactive radical intermediates, enabling transformations that are often challenging to achieve through traditional thermal methods.

The electron-rich nature of the aminopyridine core in this compound, combined with the electron-withdrawing cyano and fluoro groups, presents a unique electronic profile that could be exploited in photoredox and electrochemical transformations. For instance, the amino group could be a substrate for oxidative transformations, leading to the formation of nitrogen-centered radicals for subsequent C-N bond-forming reactions.

Furthermore, the pyridine ring itself can participate in radical-based C-H functionalization reactions. Under photoredox or electrochemical conditions, it might be possible to selectively introduce new functional groups at other positions on the pyridine ring, further diversifying the chemical space accessible from this building block. These methods are also known for their high functional group tolerance, which would be advantageous when working with a multifunctional molecule like this compound.

Exploration of Novel Catalytic Transformations

The functional groups present in this compound (amino, fluoro, and cyano) serve as handles for a wide array of catalytic transformations. Future research will likely focus on leveraging these groups to construct more complex molecular architectures.

The amino group is a versatile nucleophile and can participate in a variety of cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds. It can also be diazotized and converted into a range of other functional groups. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions. The fluorine atom, while generally considered a stable substituent, can influence the reactivity of the pyridine ring and can be a site for specific catalytic transformations under certain conditions.

The development of novel catalysts with high selectivity for one of the functional groups in the presence of the others will be a key area of exploration. For example, chemoselective catalysts could enable the transformation of the cyano group without affecting the amino group, or vice versa. This would provide a powerful strategy for the modular synthesis of complex pyridine derivatives.

Table 2: Potential Catalytic Transformations of this compound

| Functional Group | Potential Transformation | Catalytic System |

|---|---|---|

| Amino Group | C-N Cross-Coupling | Palladium or Copper Catalysis |

| Diazotization/Substitution | Sandmeyer-type reactions | |

| Cyano Group | Hydrolysis to Carboxylic Acid | Acid or Base Catalysis |

| Reduction to Amine | Hydrogenation (e.g., Pd/C) | |

| Cycloadditions | Lewis Acid or Transition Metal Catalysis | |

| Pyridine Ring | C-H Functionalization | Transition Metal Catalysis (e.g., Pd, Ru, Ir) |

Potential for Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions typically involve pairs of mutually reactive functional groups that are abiotic. The unique structure of this compound offers several possibilities for its development as a bioorthogonal reagent.

While the native functional groups are not typically bioorthogonal, they can be used as scaffolds to introduce bioorthogonal handles. For example, the amino group could be acylated with a strained alkyne or a tetrazine moiety, which are commonly used in bioorthogonal click chemistry. nih.gov The resulting functionalized pyridine could then be used to label biomolecules in living cells for imaging or therapeutic applications.

The fluorine atom could also play a role in its bioorthogonal applications. The C-F bond is stable in biological systems, and the presence of fluorine can enhance the metabolic stability and cell permeability of molecules. Furthermore, the unique electronic properties of the fluorinated pyridine ring could be exploited to design novel bioorthogonal reactions.

Synergistic Approaches in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular complexity. The synthesis of substituted 2-aminopyridines can often be achieved through MCRs. rsc.org

Future research could explore the use of this compound as a building block in MCRs. The amino and cyano groups are both reactive functionalities that can participate in a variety of MCRs. For example, the amino group could react with a carbonyl compound and an isocyanide in a Ugi-type reaction, or the cyano group could participate in a cycloaddition with a 1,3-dipole.

The development of novel MCRs that incorporate this compound would provide rapid access to libraries of complex, highly functionalized pyridine derivatives. These libraries could then be screened for biological activity, leading to the discovery of new therapeutic agents. An efficient one-pot procedure has been developed for the synthesis of some fluorinated 2-aminopyridine (B139424) compounds. rsc.org

Q & A

Basic Research Questions

Synthetic Methodology and Optimization Q: What are the standard synthetic routes for 5-Amino-3-fluoropyridine-2-carbonitrile, and what reaction conditions optimize yield and purity? A:

- Key Routes : Multi-step synthesis typically involves nucleophilic substitution or cyclization reactions. A common approach starts with fluorinated pyridine precursors, where the amino and nitrile groups are introduced via catalytic amination and cyanation. For example, palladium on carbon (Pd/C) in dimethylformamide (DMF) facilitates substitution reactions at the 3-position .

- Optimization :

-

Catalysts : Pd/C or copper(I) iodide for regioselective fluorination .

-

Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .

-

Temperature : Controlled heating (80–120°C) minimizes side reactions .

Reagent Role Conditions Yield Pd/C Catalyst DMF, 100°C, 12h 60–75% NH₃ (g) Amination agent Pressure reactor, 80°C 55–70% CuCN Cyanation source Acetonitrile, reflux 50–65% References :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.